molecular formula C8H10BrNO B1445018 2-Bromo-6-[(methylamino)methyl]phenol CAS No. 157729-11-8

2-Bromo-6-[(methylamino)methyl]phenol

Cat. No. B1445018
CAS RN: 157729-11-8
M. Wt: 216.07 g/mol
InChI Key: MMNVLVQNACCDJS-UHFFFAOYSA-N
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Description

“2-Bromo-6-[(methylamino)methyl]phenol” is a chemical compound with the CAS Number: 2551119-18-5 . It has a molecular weight of 252.54 . The IUPAC name for this compound is 2-bromo-6-((methylamino)methyl)phenol hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BrNO.ClH/c1-10-5-6-3-2-4-7(9)8(6)11;/h2-4,10-11H,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s molecular weight is 252.54 .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

  • Synthesis and Properties of Phenoxo-Bridged Dicopper(II) Complexes : The compound's derivatives, like 4-bromo-2-[(4-methylpiperazin-1-yl)methyl]-6-[N-(3,5-dimethyl-2-hydroxy-benzyl)-N-methylaminomethyl]phenol, have been synthesized and studied for their spectral, electrochemical, and magnetic properties. These studies are crucial in coordination chemistry and offer insights into the behavior of copper complexes (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Antibacterial Activity

  • Antibacterial Activity of Nickel(II) Complexes : Schiff base ligands derived from compounds like 2-bromo-6-[(2-ethylaminoethylimino)methyl]phenol and their nickel(II) complexes have been shown to exhibit effective antibacterial activity. This is significant in the development of new antimicrobial agents (Xiong, 2013).

Catalase-Like Activity

  • Catalase-Like Activity in Manganese(II) Complexes : Unsymmetrical phenol-based ligands, derivatives of 2-bromo-6-[(methylamino)methyl]phenol, form manganese(II) complexes that show catalase-like activity. This is relevant in the context of enzymatic functions and oxidative stress management (Higuchi et al., 1994).

Corrosion Inhibition

  • Corrosion Inhibition in Carbon Steel : Compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, which are structurally related to this compound, have been studied for their efficiency in inhibiting carbon steel corrosion in acidic medium. This is crucial in industrial applications to prevent material degradation (El-Lateef et al., 2015).

X-Ray Crystallography and Theoretical Studies

  • Molecular Structure and Theoretical Analysis : The molecular structure of compounds like (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol, closely related to this compound, has been investigated using X-ray diffraction, spectroscopy, and computational methods. These studies are important for understanding the structural properties and potential applications of such compounds (Kaştaş et al., 2020).

Serotonin Receptor Binding

  • Human 5-HT2 Receptor Binding : Natural and semisynthetic compounds, including derivatives of this compound, have been isolated from the Jamaican sponge Smenospongia aurea and shown to bind to human serotonin 5-HT2 receptors. This is significant in the field of neurochemistry and potential therapeutic applications (Hu et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-6-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVLVQNACCDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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